Product packaging for L-Lysine L-Malate(Cat. No.:CAS No. 71555-10-7)

L-Lysine L-Malate

Cat. No.: B608611
CAS No.: 71555-10-7
M. Wt: 280.27
InChI Key: NWZSZGALRFJKBT-KNIFDHDWSA-N
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Description

Historical Perspectives and Discovery of L-Lysine L-Malate Research

The study of this compound is built upon the individual discoveries of its components. L-lysine was first isolated from casein, a milk protein, in 1889 by German chemist Edmund Drechsel. acs.org Its molecular structure was subsequently elucidated and synthesized by Emil Fischer and Fritz Weigert in 1902. acs.org Following its discovery, research into L-lysine focused on its nutritional importance, leading to its introduction as a dietary supplement in the United States in the mid-1950s. nih.govbarnys.cz

The specific compound, this compound, emerged from research into novel amino acid salts. A key development in its history is a 1983 patent that described the preparation of novel crystalline neutral salts of basic L-amino acids, including L-lysine, with L-malic acid. google.com The patent detailed the synthesis of this compound monohydrate, characterizing it as colorless needle or prismatic crystals. google.com The primary motivation for this research was the development of amino acid solutions for parenteral use that contained little to no chloride ions, as the L-malic acid component was seen as beneficial for liver function. google.com This marked the formal introduction of this specific, stable salt into the scientific domain, paving the way for its use in further research.

Significance of this compound as a Model Biologically Relevant Compound for Fundamental Research

The significance of this compound in fundamental research stems from its nature as a stable salt combining two biologically crucial molecules. This enhanced stability compared to free L-lysine makes it a valuable tool in experimental settings where standard amino acids might otherwise degrade. vulcanchem.com It serves as a model compound for investigating a range of biochemical and physicochemical phenomena.

In biochemical research, this compound is utilized for studying amino acid metabolism and cellular processes. vulcanchem.com The interaction between lysine (B10760008) and malate (B86768) is itself a subject of study; for instance, a malate-bound crystal structure of LL-diaminopimelate aminotransferase, an enzyme in the lysine biosynthesis pathway in plants, has been determined to understand its catalytic mechanism. nih.govrcsb.org This demonstrates the relevance of malate's interaction in the context of lysine's metabolic pathways.

Furthermore, the compound is significant in the field of materials science, particularly in the study of amino acid ionic liquids. vulcanchem.comchemdad.com These specialized ionic liquids are explored as environmentally friendly solvent systems, and this compound serves as a precursor in their formulation. vulcanchem.comchemicalbook.com The study of its crystal structure and properties contributes to the broader understanding of how amino acid salts form and behave, which has implications for fields like nonlinear optics and materials engineering. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number71555-10-7 vulcanchem.comchemdad.combiosynth.com
Molecular FormulaC10H20N2O7 or C6H14N2O2·C4H6O5 vulcanchem.comchemdad.combiosynth.comnih.gov
Molecular Weight280.27 g/mol vulcanchem.comnih.gov
Physical FormSolid (White to Off-White) vulcanchem.comchemdad.com
Melting Point>220°C (with decomposition) vulcanchem.comchemdad.comchemicalbook.com
SolubilitySlightly soluble in water vulcanchem.comchemdad.com
Specific Rotation [α]D20 (monohydrate)+19.42° (c=8, 6 N HCl) google.com

Overview of Current Academic Research Directions on this compound

Current academic research involving this compound and its components is multifaceted, spanning biochemistry, biotechnology, and materials science.

One major research direction is in metabolic engineering and biotechnology . Scientists are investigating how microorganisms utilize the compound's constituents. For example, research has shown that enterohaemorrhagic E. coli uses L-malate to drive its metabolism, highlighting the importance of malate-containing compounds in bacterial processes. vulcanchem.comnih.gov Understanding these pathways is crucial for developing new biotechnological production methods for lysine and its various derivatives, which are used widely in the feed, food, and pharmaceutical industries. researchgate.netsci-hub.seresearchgate.net

Another significant area is the study of protein modifications . Lysine residues in proteins are subject to various post-translational modifications, such as acetylation, which plays a critical role in regulating metabolism. vulcanchem.com Lysine derivatives like this compound are relevant to studies aimed at understanding how such modifications impact protein function and metabolic pathways. vulcanchem.com

Research into crystal engineering and materials science continues to be an active field. The formation of salts and co-crystals involving amino acids is studied to create new materials with specific properties. Studies have explored the growth and characterization of crystals containing L-lysine for applications such as nonlinear optics. researchgate.netresearchgate.net The detailed analysis of this compound's crystalline form, including its thermal and spectroscopic properties, provides fundamental data for this field.

Table 2: Thermal Analysis Data for this compound Monohydrate

Analysis TypeObservationReference
Differential Thermal AnalysisEndothermic phenomenon observed starting at 53° C. google.com
Thermogravimetric AnalysisWeight loss of 4.01% observed starting at 53° C, corresponding to the loss of one water molecule. google.com
Melting Point (Decomposition)216° C. google.com

Table 3: Spectroscopic and Analytical Research Findings

TechniqueResearch Focus and FindingsReference
Infrared (IR) SpectroscopyThe IR spectrum for this compound monohydrate has been recorded to confirm its chemical structure. Related studies on L-lysine complexes show characteristic peaks for N-H stretching vibrations (around 3124 cm⁻¹) and other functional groups. google.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Used to identify and determine metabolites of L-lysine in microorganisms like Pseudomonas putida, helping to elucidate complex catabolic pathways. nih.gov
Hyperspectral Imaging (HSI)Combined with chemometrics, HSI has been used to develop models for predicting lysine and malate content in biological samples like pork, with high coefficients of determination (R²p of 0.8108 for lysine and 0.6862 for malate). animbiosci.org
UV-Visible SpectrophotometryA method for quantifying L-lysine using a reaction with ninhydrin (B49086) has been optimized, with a specific wavelength of 479 nm being identified for the colored product. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O7 B608611 L-Lysine L-Malate CAS No. 71555-10-7

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSZGALRFJKBT-KNIFDHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992102
Record name 2-Hydroxybutanedioic acid--lysine (1/1)
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71555-10-7
Record name L-Lysine, (2S)-2-hydroxybutanedioate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine malate
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Record name 2-Hydroxybutanedioic acid--lysine (1/1)
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Record name L-lysine (S)-maleate
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Record name LYSINE MALATE
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Methodologies for L Lysine L Malate Synthesis and Derivatization

Advanced Synthetic Routes for L-Lysine L-Malate Preparation

The preparation of this compound primarily depends on the efficient synthesis of its two components. L-lysine is commercially produced predominantly through microbial fermentation, while L-malate can be produced via both chemical synthesis and enzymatic conversion.

Chemoenzymatic Synthesis of this compound

While the direct chemoenzymatic synthesis of the this compound salt is a straightforward acid-base reaction, the synthesis of its precursor, L-lysine, and its derivatives can leverage enzymatic processes. Chemoenzymatic peptide synthesis is recognized as a clean and mild alternative to purely chemical methods, utilizing enzymes as catalysts for stereoselective bond formation under aqueous conditions. mdpi.com

Recent research has focused on the chemoenzymatic polymerization (CEP) of L-lysine to produce polypeptides like poly-L-lysine. nih.govresearchgate.net In one-pot synthesis approaches, L-lysine is first esterified using an acid catalyst, and then an enzyme, such as papain, is used for polymerization. nih.govresearchgate.net This method takes advantage of the enzyme's substrate specificity, which allows the reaction to proceed without the need to protect the reactive side-chain functional groups of lysine (B10760008). nih.govresearchgate.net For instance, papain-catalyzed oligomerization of L-lysine with protected Nε-positions can lead to higher yields and simpler purification due to the precipitation of the hydrophobic product. mdpi.com Although this research focuses on poly-L-lysine, the enzymatic principles for handling the L-lysine monomer are relevant for producing high-purity precursors for this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied to the synthesis of amino acids and their derivatives to create more environmentally benign processes. The industrial production of L-lysine is a prime example of green chemistry, relying heavily on microbial fermentation using hosts like Corynebacterium glutamicum and Escherichia coli. sci-hub.se This biotechnological approach uses renewable feedstocks and avoids harsh chemical reagents.

Further green innovations include the one-pot conversion of L-lysine into valuable chemicals like caprolactam using bifunctional catalysts, demonstrating a novel and environmentally friendly way to utilize renewable feedstocks. rsc.org Another example is the wet-chemical green synthesis of L-lysine-stabilized iron-oxide magnetic nanoparticles, which is a facile and cost-effective method for creating biocompatible nanomaterials. nih.gov For the malate (B86768) component, microbial fermentation is also explored as an eco-friendly production process to replace petrochemical-based chemical synthesis. researchgate.net The combination of L-lysine and L-malate, both produced through such green fermentation processes, results in an this compound salt derived entirely from sustainable and biological routes.

Optimization of Reaction Parameters for this compound Yield and Purity

The yield and purity of this compound are directly dependent on the quality of the L-lysine and L-malate precursors. The optimization of fermentation parameters is crucial for maximizing the production of L-lysine. Key factors in fermentation processes include fermentation time, pH, temperature, substrate concentration, and aeration rate. nih.govcore.ac.uk

Studies on Corynebacterium glutamicum have identified optimal conditions for L-lysine production. For example, using immobilized cells of C. glutamicum MH 20-22 B, a higher yield of L-lysine (31.58 g/L) was achieved compared to free cells (26.34 g/L). nih.govcore.ac.uk The optimization of these parameters is a critical step in ensuring a high-yield and high-purity supply of L-lysine for its conversion to this compound.

Table 1: Optimized Fermentation Parameters for L-Lysine Production by C. glutamicum MH 20-22 B nih.govcore.ac.uk

Parameter Free Cells Immobilized Cells
Fermentation Time (h) 72 96
pH 7.5 7.5
Temperature (°C) 30 30
Glucose Concentration (g/L) 80 90
Airflow Rate (vvm) 1.25 1.0
Aeration Rate (rpm) 300 200

| Max. L-Lysine Yield (g/L) | 26.34 | 31.58 |

Derivatization Strategies for this compound Analogues

Derivatization of L-lysine is a key strategy for creating novel molecules with tailored properties. While derivatization of the this compound salt itself is not common, modifying the L-lysine molecule before the salt formation allows for the creation of a wide range of analogues.

Synthesis of Modified this compound Structures

The synthesis of modified L-lysine structures often involves protecting the amino groups to allow for selective reactions. For instance, ε-Poly-L-lysine (ε-PL) is a naturally occurring biomolecule where L-lysine residues are linked between the α-carboxyl and ε-amino groups. nih.gov Its production in Streptomyces albulus can be significantly enhanced through metabolic engineering guided by multi-omics techniques. nih.gov Such modified lysine polymers could potentially be combined with L-malate to form novel polymeric salts.

Chemical methods for creating differentially protected lysine derivatives are also well-established. These often involve the temporary protection of the α-amino group while the ε-amino group is modified. google.com These modified lysine structures can then be reacted with L-malic acid to produce a diverse library of this compound analogues with potentially different physical and chemical properties.

Exploration of Novel this compound Conjugates

L-lysine is a versatile molecule for creating conjugates with other functional molecules. For example, regiospecific syntheses have been developed to create conjugates of methotrexate (B535133) and poly(L-lysine). researchgate.net This involves coupling the molecules using agents like diphenylphosphoryl azide. researchgate.net By analogy, L-lysine or its derivatives could be conjugated with various compounds and subsequently reacted with L-malate.

Advanced Structural Elucidation and Spectroscopic Analysis of L Lysine L Malate

High-Resolution Crystallographic Studies of L-Lysine L-Malate

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, angles, and intermolecular interactions, which dictate the material's physicochemical properties.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of crystalline materials. While a comprehensive, publicly available single-crystal structure determination for this compound is not found in the reviewed literature, a US patent describes the preparation of crystalline forms, including a monohydrate and an anhydrous form, which can be considered a solvated polymorph and its desolvated counterpart google.com.

The preparation involves dissolving L-lysine and L-malic acid in water and then inducing crystallization by adding a hydrophilic organic solvent, such as methanol (B129727) or ethanol (B145695) google.com. The resulting precipitate is a crystalline solid. The patent describes a stable neutral this compound monohydrate, which can be converted to an anhydrous form upon heating. The anhydrous crystals readily absorb moisture from the air to revert to the monohydrate form google.com.

Interestingly, the patent describes a salt with a molar ratio of 2 moles of L-lysine to 1 mole of L-malic acid and 1 mole of water, as well as a 1:1 salt google.com. This suggests that different stoichiometries may crystallize depending on the conditions. Without definitive SC-XRD data, the precise packing arrangement and the hydrogen-bonding scheme between the L-lysine cation (with its protonated α-amino and ε-amino groups) and the L-malate dianion remain a subject for future research.

PropertyValue / DescriptionSource
Crystalline Form Neutral this compound monohydrate google.com
Preparation Crystallization from an aqueous solution using methanol or ethanol as a precipitant. google.com
Anhydrous Form Obtainable by drying the monohydrate at 65°C; hygroscopic. google.com
Solubility (Water, 10°C) 192.6 g / 100 g of water google.com
pH (10% aq. solution) 6.8 google.com
Critical Relative Humidity (40°C) 66% RH google.com

This interactive table summarizes the reported properties of the crystalline this compound monohydrate.

Neutron diffraction is a powerful technique that complements X-ray diffraction, particularly in the localization of hydrogen atoms. Since hydrogen atoms have a very low scattering power for X-rays, their positions are often difficult to determine accurately. In contrast, neutrons are scattered effectively by hydrogen (or its isotope, deuterium), allowing for the precise determination of H-atom coordinates and, consequently, a detailed map of hydrogen bonds sci-hub.st.

For this compound, a complex network of hydrogen bonds is expected to be the dominant force in its crystal lattice. This network would involve the ammonium (B1175870) groups (-NH₃⁺) of L-lysine acting as hydrogen bond donors and the carboxylate (-COO⁻) and hydroxyl (-OH) groups of L-malate acting as acceptors. Water molecules in the hydrated form would also participate in this network google.com. A neutron diffraction study would be invaluable for elucidating this intricate three-dimensional hydrogen-bonding arrangement, providing definitive information on protonation states and the geometry of the intermolecular connections. However, no dedicated neutron diffraction studies for this compound have been identified in the scientific literature to date.

Spectroscopic Investigations into this compound Conformation

Spectroscopic techniques probe the energy levels of molecules, providing information about molecular structure, conformation, and dynamics, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of molecules in solution. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A full NMR analysis of this compound would involve ¹H and ¹³C NMR spectra. These spectra would be expected to show distinct sets of signals corresponding to the L-lysine and L-malate moieties, confirming the 1:1 stoichiometry of the salt in solution. The chemical shifts of the protons and carbons near the charged centers (ammonium and carboxylate groups) would be particularly sensitive to the ionic interaction and solvation effects.

Advanced, multi-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insight into the structural dynamics and through-space interactions between the lysine (B10760008) and malate (B86768) ions. For instance, observing NOE cross-peaks between protons on the L-lysine backbone and those on the L-malate molecule would indicate their close spatial proximity, offering clues about ion pairing and conformational preferences in solution. While NMR is a powerful tool for such analysis, specific studies detailing the NMR spectral assignments and structural dynamics of this compound are not presently available in published literature.

NucleusFunctional Group (Expected Chemical Shift Range, ppm)Moiety
¹H α-CH (3.5 - 4.0), ε-CH₂ (2.9 - 3.2), β,γ,δ-CH₂ (1.4 - 2.0)L-Lysine
¹H α-CH (4.2 - 4.5), β-CH₂ (2.5 - 2.9)L-Malate
¹³C α-COOH (170 - 175), α-C (55 - 60), ε-C (40 - 45), other C (20 - 35)L-Lysine
¹³C COOH (175 - 180), α-C (68 - 72), β-C (40 - 45)L-Malate

This interactive table presents the expected ¹H and ¹³C NMR chemical shift ranges for the core functional groups in L-Lysine and L-Malate.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

The FTIR and Raman spectra of this compound would be a superposition of the vibrational modes of both L-lysine and L-malate, with shifts in band positions and intensities reflecting their interaction in the salt. Key features would include:

N-H Stretching: Broad absorptions in the 3200-2800 cm⁻¹ region in the FTIR spectrum, characteristic of the stretching vibrations of the primary and α-ammonium (-NH₃⁺) groups of L-lysine, heavily involved in hydrogen bonding.

O-H Stretching: A broad band around 3400 cm⁻¹ from the hydroxyl group of L-malate, also broadened due to hydrogen bonding.

C=O Stretching: Strong absorption bands around 1730-1700 cm⁻¹ for any protonated carboxylic acid group and strong, broad bands for the asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching of the carboxylate (-COO⁻) groups resulting from deprotonation upon salt formation.

N-H Bending: A characteristic band around 1580-1500 cm⁻¹ corresponding to the bending vibrations of the -NH₃⁺ groups.

While Raman spectroscopy is also sensitive to these groups, it particularly excels at detecting vibrations of non-polar bonds, offering complementary information on the carbon backbone of both molecules. Although specific, fully assigned spectra for this compound are not available, the analysis of its constituent parts allows for a confident prediction of its key vibrational features.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
O-H Stretch Malate -OH~3400 (broad)FTIR, Raman
N-H Stretch Lysine -NH₃⁺3200 - 2800 (broad)FTIR, Raman
C-H Stretch Alkyl chains2960 - 2850FTIR, Raman
C=O Stretch Carboxylate (-COO⁻)1620 - 1550 (asymmetric)FTIR
N-H Bend Lysine -NH₃⁺1580 - 1500FTIR
C=O Stretch Carboxylate (-COO⁻)1420 - 1380 (symmetric)FTIR

This interactive table lists the principal expected vibrational bands for the this compound salt.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, a phenomenon exhibited by chiral molecules. Since both L-lysine and L-malate are chiral, this compound is an optically active compound well-suited for CD analysis.

The CD spectrum of this compound in the far-UV region (below 250 nm) would arise from the electronic transitions of the amide and carboxyl/carboxylate chromophores in both molecules. The resulting spectrum would be a composite signal reflecting the contributions of both chiral centers and their interaction.

CD spectroscopy is also highly sensitive to conformational changes. It can be used to monitor the conformational stability of this compound in solution as a function of temperature. By tracking the CD signal at a specific wavelength while increasing the temperature, one could determine the melting temperature (Tₘ), which represents the point at which the molecule's ordered structure is lost. This would provide valuable data on the stability of the salt's solution-state conformation. No experimental CD spectra for this compound have been reported in the surveyed literature, representing an opportunity for future investigation.

Mass Spectrometry for this compound Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. mdpi.com In the context of this compound, mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), provides a detailed look into the individual components of the salt, L-Lysine and L-Malate, and their characteristic fragmentation patterns. ub.edu

When this compound is introduced into a mass spectrometer, it typically dissociates into its constituent ions, the protonated L-Lysine cation [L-Lysine + H]⁺ and the deprotonated L-Malate anion [L-Malate - H]⁻. The analysis is therefore often conducted in both positive and negative ion modes to observe each component.

In positive ion mode ESI-MS, L-Lysine is readily detected as its protonated molecule [M+H]⁺. L-Lysine has a molecular formula of C₆H₁₄N₂O₂ and a molecular weight of 146.19 g/mol . nist.govnih.gov The protonated molecule would therefore appear at an m/z of approximately 147.1.

Subsequent fragmentation of the protonated L-Lysine ion through tandem mass spectrometry (MS/MS) reveals a characteristic pattern. The fragmentation primarily occurs at the weaker bonds, leading to the loss of small neutral molecules. Common fragmentation pathways for amino acids like lysine involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic group (in the form of H₂O and CO).

A notable fragmentation of protonated L-Lysine involves the loss of the carboxyl group and ammonia, leading to a significant ion. Another key fragmentation is the cleavage of the side chain. The specific fragmentation pattern helps to confirm the structure of the amino acid.

The table below summarizes the expected key ions from the ESI-MS/MS analysis of L-Lysine in positive ion mode.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Fragment Structure
147.1130.1NH₃ (Ammonia)Ion resulting from the loss of the alpha-amino group.
147.1129.1H₂O (Water)Ion from the loss of water from the carboxyl group.
147.1101.1HCOOH (Formic Acid)Ion from the loss of the carboxyl group.
147.184.1HCOOH + NH₃Ion representing the cyclic amine structure of the side chain. massbank.eu
147.169.1H₂O + CO + NH₃Further fragmentation of the side chain.

In negative ion mode, the focus shifts to L-Malate. L-Malic acid (C₄H₆O₅) has a molecular weight of 134.09 g/mol . In the mass spectrometer, it will be observed as the deprotonated ion [M-H]⁻ at an m/z of approximately 133.1.

The fragmentation of the deprotonated malate ion provides information about its dicarboxylic acid structure. Common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂).

The table below details the expected fragmentation of L-Malate in negative ion mode ESI-MS/MS.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Fragment Structure
133.1115.1H₂O (Water)Ion resulting from the loss of a water molecule.
133.189.1CO₂ (Carbon Dioxide)Ion from the decarboxylation of one of the acid groups.
133.171.1H₂O + CO₂Ion resulting from the loss of both water and carbon dioxide.

The systematic analysis of these fragmentation patterns allows for the unambiguous identification of both the L-Lysine and L-Malate components of the salt. nih.gov The use of high-resolution mass spectrometry can further provide the exact mass of the parent and fragment ions, confirming their elemental composition with high confidence. mdpi.com

Advanced Analytical Methodologies for L Lysine L Malate Characterization

Chromatographic Techniques for L-Lysine L-Malate Separation and Quantification

Chromatographic methods are paramount for the separation and quantitative analysis of this compound, allowing for the individual assessment of its constituent components, L-lysine and L-malic acid.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. However, the high polarity of L-lysine and the lack of a strong chromophore in both molecules present analytical challenges. researchgate.netresearchgate.net To overcome these, various HPLC methods have been developed, often involving derivatization or the use of specialized columns and mobile phases. researchgate.netresearchgate.netresearchgate.net

A common approach involves pre-column derivatization to enhance the detectability of the amino acid. researchgate.netresearchgate.netmdpi.com For instance, 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used as a derivatizing agent, allowing for UV detection at 265 nm. researchgate.net Another strategy is to employ ion-pairing reagents in the mobile phase. For example, 1-Heptane sulphonic acid anhydrous sodium salt can be used as an ion-pairing reagent to improve the retention of L-lysine on a C8 column. researchgate.net

The choice of stationary phase and mobile phase composition is critical. Reversed-phase columns, such as C18 or C8, are frequently used. researchgate.netresearchgate.netnih.gov Mobile phases often consist of a buffer, like phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297), and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netjocpr.com The pH of the mobile phase is also a key parameter to optimize separation. researchgate.netresearchgate.netnih.gov For instance, a method for the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate utilized a C18 column with a mobile phase of 10 mM potassium dihydrogen phosphate adjusted to pH 7.5 with triethylamine. nih.gov In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, where a high concentration of organic solvent in the mobile phase allows for the retention of polar analytes like amino acids on a polar stationary phase, such as a silica (B1680970) column. jocpr.com

The following table summarizes various HPLC methods developed for the analysis of L-lysine, which are applicable to the analysis of this compound after appropriate sample preparation.

Chromatographic Conditions Details Reference
Column Purospher star C18 (250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine nih.gov
Flow Rate 0.5 ml/min nih.gov
Detection UV at 214 nm nih.gov
Column Agilent Eclipse XDB-C18 researchgate.net
Mobile Phase Gradient of 25 mM ammonium acetate buffer (pH 4.2) and methanol researchgate.net
Detection UV at 254 nm researchgate.net
Column LiChrospher 100 RP-18 (150 x 4.0 mm id) researchgate.net
Mobile Phase 50 mmol/L sodium acetate buffer (pH 4.20)-acetonitrile (43 + 57, v/v) researchgate.net
Detection UV at 265 nm (after derivatization with FMOC-Cl) researchgate.net
Column Kromasil SIL (250 mm x 4.6 mm, 5 µm) jocpr.com
Mobile Phase 2.5 mM Potassium dihydrogen phosphate (pH 2.85) and Acetonitrile (25:75) jocpr.com
Detection UV at 200 nm jocpr.com

A certificate of analysis for a commercial this compound product reported a purity of 99.85% as determined by HPLC, underscoring the utility of this technique for quality control. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, amino acids like L-lysine are non-volatile and require a derivatization step to increase their volatility before GC-MS analysis. mdpi.comthermofisher.com

A common derivatization strategy is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com Another approach is a two-step derivatization involving esterification followed by acylation. For example, L-lysine can be esterified with 2 M HCl in methanol and then acylated with pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comresearchgate.net This creates a volatile derivative that can be readily analyzed by GC-MS. mdpi.comresearchgate.net

The mass spectrometer provides detailed structural information, allowing for the unequivocal identification of the derivatized analytes. researchgate.netnih.gov GC-MS has been successfully applied to determine the amino acid composition in various biological samples, including fermentation juices and cell extracts, demonstrating its applicability for quantifying the L-lysine component of this compound. researchgate.netnih.gov

The following table outlines common derivatization reagents used for the GC-MS analysis of L-lysine.

Derivatization Reagent Abbreviation Derivative Formed Reference
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS) derivative thermofisher.com
N-Methyl-N-tert(butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) derivative researchgate.net
Pentafluoropropionic anhydridePFPAPentafluoropropionyl (PFP) derivative (after esterification) mdpi.comresearchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. creative-proteomics.comcreative-proteomics.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.comdiva-portal.org CE is well-suited for the analysis of charged molecules like amino acids and organic acids, making it a valuable tool for assessing the purity of this compound. creative-proteomics.comdiva-portal.org

For the analysis of amino acids, CE can be performed without derivatization, which simplifies sample preparation. diva-portal.orgresearchgate.net The separation is typically carried out in a fused-silica capillary with a background electrolyte (BGE) that controls the pH and conductivity. diva-portal.orgresearchgate.net For instance, an acetic acid-based BGE can be used for the separation of native amino acids. diva-portal.org Detection can be achieved using various methods, including UV detection and contactless conductivity detection (C4D). creative-proteomics.comdiva-portal.org

CE coupled with mass spectrometry (CE-MS) provides high sensitivity and selectivity, allowing for the accurate identification and quantification of amino acids. creative-proteomics.comresearchgate.netnih.gov This technique has been successfully used to analyze amino acids in complex matrices like urine and cell culture supernatants. creative-proteomics.comdiva-portal.orgnih.gov

The following table summarizes key aspects of CE methods for amino acid analysis.

CE Method Key Features Reference
CE with Contactless Conductivity Detection (CE-C4D) Avoids the need for derivatization, suitable for native amino acids. diva-portal.org
CE with UV Detection (CE-UV) May require derivatization to enhance sensitivity for amino acids with weak UV absorbance. creative-proteomics.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Offers high sensitivity, selectivity, and accurate quantification. creative-proteomics.comresearchgate.netnih.gov

Potentiometric and Conductometric Analysis of this compound Solutions

Potentiometric and conductometric methods are electrochemical techniques that can be used to analyze this compound in solution.

Potentiometry involves measuring the potential difference between two electrodes in a solution. This technique can be used for the quantitative analysis of L-lysine through the use of a lysine-selective biosensor. nih.gov Such a biosensor typically consists of the enzyme lysine (B10760008) oxidase immobilized on an ammonium ion-selective electrode. The enzyme catalyzes the degradation of L-lysine, producing ammonium ions, which are then detected by the electrode. nih.gov The measured potential is proportional to the concentration of L-lysine in the sample. nih.gov Potentiometric titration is another application where the change in potential is monitored as a titrant is added, which can be used to determine the concentration of an analyte. regulations.govnih.gov For example, L-lysine acetate has been assayed by direct titration with perchloric acid, using a potentiometric endpoint detection. regulations.gov

Thermal Analysis (DSC, TGA) of this compound Solids

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of this compound, including its thermal stability and decomposition behavior. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netnih.gov This technique can be used to determine melting points, glass transitions, and other phase transitions. For this compound, DSC analysis can reveal information about its crystalline structure and thermal behavior upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.netnih.gov TGA is used to determine the thermal stability and decomposition temperature of a compound. researchgate.netnih.gov For this compound, TGA can indicate the temperature at which it begins to degrade. Some sources indicate a decomposition temperature of over 220°C for this compound. chemicalbook.comchemdad.com A patent describing a crystalline salt of L-lysine with L-malic acid reported a melting point of 216°C with decomposition for a monohydrate form. google.com The TGA of L-lysine itself shows decomposition, and studies on other amino acid salts have utilized TGA to assess thermal stability. researchgate.netnih.govmdpi.com

The following table summarizes the thermal properties of this compound and related compounds.

Compound Thermal Property Value Reference
This compoundDecomposition Temperature>220°C (dec.) chemicalbook.comchemdad.com
This compound MonohydrateMelting Point216°C (decomp.) google.com
L-LysineMelting Point215°C (dec.) sigmaaldrich.com

Fundamental Biochemical and Molecular Interactions of L Lysine L Malate in Vitro and Mechanistic Focus

Investigating L-Lysine and L-Malate Interactions with Model Biomolecules (e.g., Proteins, DNA) In Vitro

The interactions of L-lysine and L-malate with macromolecules like proteins and DNA are governed by their distinct chemical properties. L-lysine, with its positively charged ε-amino group, frequently engages in electrostatic interactions, while L-malate, a dicarboxylic acid, can participate in ionic bonding and hydrogen bonding.

The interaction of lysine-rich polypeptides with DNA has been studied using techniques like X-ray diffraction. nih.gov These studies reveal that the B-form of DNA is generally maintained upon interaction, and the polypeptide's charge density is a critical parameter influencing the nature of the complex. nih.gov In some instances, lysine-containing polypeptides can wrap around the DNA grooves or form layered structures with the DNA molecules. nih.gov The acetylation of lysine (B10760008) residues is a significant post-translational modification that can alter protein-DNA interactions by neutralizing the positive charge and introducing steric bulk. frontiersin.org Furthermore, poly-L-lysine is utilized in experimental techniques like mass photometry and atomic force microscopy to functionalize surfaces for the study of protein-DNA interactions, highlighting its strong binding affinity for nucleic acids. refeyn.comprotocols.io

Binding Kinetics and Thermodynamics of L-Lysine and L-Malate with Enzymes

The binding of L-malate to enzymes is a crucial aspect of its metabolic role. Malic enzyme, which catalyzes the oxidative decarboxylation of L-malate, has been a subject of detailed kinetic and inhibition studies. The binding of the 1-carboxyl group of L-malate to malic enzyme is proposed to occur through ion pairing with a lysine or arginine residue within the enzyme's active site. nih.gov The binding of the 4-carboxyl group is considered weaker. nih.gov

Studies on malic enzyme from various sources have determined the Michaelis-Menten constant (Kₘ) for L-malate, providing insight into the enzyme's affinity for its substrate. For example, the NADP+-dependent malic enzyme from Yarrowia lipolytica has a Kₘ value of 2.19 ± 0.01 mM for L-malate. researchgate.net

Binding and Kinetic Parameters of L-Malate with Malic Enzyme
Enzyme SourceParameterValueCofactorReference
Yarrowia lipolytica (recombinant, MaME)Kₘ for L-malate2.19 ± 0.01 mMNADP+ researchgate.net
Yarrowia lipolytica (recombinant, YlME)Kₘ for NAD+0.63 mMNAD+ researchgate.net
Yarrowia lipolytica (recombinant, YlME)Kₘ for NADP+3.9 mMNADP+ researchgate.net

Kinetic models for L-lysine biosynthesis in organisms like Corynebacterium glutamicum have been developed, incorporating rate equations for the individual enzymes involved in the pathway. nih.gov These models are essential for understanding the metabolic flux and control within the network. nih.gov

Effects of L-Lysine L-Malate on Protein Folding and Stability In Vitro

The stability of proteins can be influenced by the presence of osmolytes, including amino acids like L-lysine. sid.ir L-lysine is generally considered a protein destabilizer at physiological pH, capable of lowering the melting temperature (Tₘ) and the Gibbs free energy change of denaturation. sid.ir However, its effect can be concentration-dependent, with low concentrations acting as destabilizers and higher concentrations potentially offering some stabilization. sid.ir The destabilizing effect of another basic amino acid, arginine, is attributed to its preferential binding to the protein. sid.ir The substitution of lysine with arginine (KR substitution) has been explored as a strategy to enhance protein crystallization efficiency, with arginine's guanidino group offering greater hydrogen-bonding potential compared to lysine's primary amine. nih.gov

Role of L-Lysine and Malate (B86768) in Metabolic Pathways: An Enzymatic and Microbial Perspective

L-lysine and L-malate are central molecules in the metabolism of a vast array of organisms, from microbes to plants and animals. Their metabolic pathways are intricately regulated at the enzymatic level.

The biosynthesis of L-lysine in bacteria and plants primarily occurs through the diaminopimelate (DAP) pathway, which starts from aspartate. frontiersin.orgwikipedia.org In fungi, the α-aminoadipate (AAA) pathway is utilized. wikipedia.org In bacteria like Corynebacterium glutamicum, a workhorse for industrial L-lysine production, the synthesis begins with oxaloacetate and pyruvate (B1213749). asm.org The regulation of these pathways is complex, involving feedback inhibition of key enzymes. asm.orgasm.org For instance, aspartate kinase, a crucial enzyme in the lysine biosynthetic pathway, is inhibited by both lysine and threonine. asm.org

L-malate is a key intermediate in the tricarboxylic acid (TCA) cycle. It is also involved in anaplerotic reactions that replenish TCA cycle intermediates. The malic enzyme, for example, converts L-malate to pyruvate, providing NADPH for various biosynthetic processes, including lipid synthesis in oleaginous microorganisms. researchgate.net In the context of L-lysine production in C. glutamicum, L-malate, along with aspartate, acts as a feedback inhibitor of phosphoenolpyruvate (B93156) carboxylase (PEPC), an enzyme that funnels carbon towards oxaloacetate, a precursor for lysine synthesis. asm.orgasm.orgmdpi.com

Substrate Specificity of this compound in Biochemical Reactions

Direct evidence for this compound acting as a single substrate in biochemical reactions is not available. However, the substrate specificity of enzymes that metabolize L-lysine and L-malate individually is well-documented.

Enzymes in the L-lysine catabolic pathways of organisms like Pseudomonas putida exhibit specificity for L-lysine and its metabolites. biorxiv.orgnih.govasm.org For example, L-lysine α-oxidase, an enzyme with potential anticancer properties, primarily acts on L-lysine but can also convert structural analogues like L-ornithine and L-arginine, albeit at much lower rates. semanticscholar.orgmdpi.com The conversion rates for L-ornithine and L-arginine are reported to be 8.3% and 5.8% of the rate for L-lysine, respectively. semanticscholar.org

Malic enzyme displays specificity for L-malate. Studies have shown that while other molecules might bind to the enzyme, very few serve as effective substrates. nih.gov For instance, the only other molecule found to be oxidized by one studied malic enzyme besides L-malate is L-malate-β-amide. nih.gov This indicates a strict requirement for a trigonal carbon at the C-4 position for substrate activity. nih.gov

Enzyme Inhibition or Activation by this compound Analogues

Analogues of both L-lysine and L-malate have been investigated as enzyme inhibitors.

A variety of L-malate analogues have been shown to inhibit malic enzyme activity. researchgate.net These inhibitors are often competitive with respect to malate. nih.gov Examples of such inhibitors include oxaloacetic acid and glyoxylate, with Kᵢ values of 0.08 mM and 0.6 mM, respectively, for the malic enzyme from Yarrowia lipolytica. researchgate.net Other compounds like tartronic acid, oxalate, and malonate also demonstrate inhibitory effects. researchgate.net The inhibition of PEPC by both aspartate and malate is a key regulatory point in the central metabolism of C. glutamicum. asm.orgasm.org Since malate and aspartate are structural analogues, it is suggested they may share the same binding sites on the enzyme. asm.orgasm.org

Inhibitors of enzymes in the L-lysine biosynthetic pathway have been developed as potential antibiotics, as this pathway is essential for bacteria but absent in humans. bristol.ac.uk For example, hydrazino analogues of the substrates for N-succinyl diaminopimelate aminotransferase (DAP-AT) have been shown to be potent, slow-binding inhibitors of this enzyme. bristol.ac.uk

Inhibition of Malic Enzyme (MaME) from Yarrowia lipolytica by L-Malate Analogues
InhibitorType of InhibitionInhibition Constant (Kᵢ)Reference
Oxaloacetic acidCompetitive with malate0.08 mM researchgate.net
GlyoxylateCompetitive with malate0.6 mM researchgate.net

Membrane Permeability Studies of this compound Using Artificial Lipid Bilayers

Specific studies on the permeability of the this compound salt across artificial lipid bilayers were not found in the reviewed literature. However, the permeability of its individual components is governed by fundamental principles of membrane transport.

Artificial lipid bilayers are generally impermeable to charged and hydrophilic molecules. nih.govuvigo.es The transport of such molecules across biological membranes is typically mediated by specific protein channels and transporters. nih.gov

The permeability of amino acids across lipid vesicles has been determined, and like other hydrophilic molecules, they exhibit low permeability coefficients. acs.org The transport of L-lysine across bacterial membranes is facilitated by specific transport systems. researchgate.net For instance, in Lactococcus lactis, L-lysine uptake is driven by the proton motive force. researchgate.net The interaction of poly-L-lysine with lipid vesicles has been shown to depend on the lipid composition and the presence of cholesterol. nih.gov Positively charged lysine residues can promote electrostatic interactions with negatively charged membrane surfaces, potentially leading to membrane disruption. nih.gov

Similarly, L-malate, as a dicarboxylate, is negatively charged at physiological pH and would not be expected to readily diffuse across a lipid bilayer. Its transport is also carrier-mediated. For example, in Lactococcus lactis, an electrogenic L-malate/L-lactate exchange is a key mechanism for generating a proton gradient. acs.org

This compound's Influence on Cellular Homeostasis in Isolated Cell Lines (Mechanistic, not clinical effect)

The compound this compound is a salt formed from the essential amino acid L-lysine and the dicarboxylic acid L-malate. While direct in vitro research on the combined salt's effect on cellular homeostasis is limited, a mechanistic understanding can be derived from the extensive studies on its individual components. In isolated cell line models, both L-lysine and L-malate are recognized as biologically active molecules that participate in and influence fundamental cellular processes. Their combined presence suggests a multi-faceted impact on cellular transport, intracellular pH, and ion balance, driven by the distinct biochemical properties of the cation (lysine) and the anion (malate).

Molecular Mechanisms of this compound Transport Across Cell Membranes

The transport of the this compound salt across the plasma membrane of cells is not mediated by a single transporter for the intact salt. Instead, following dissociation in the extracellular medium, L-lysine and L-malate are ferried into the cell by distinct and specific families of transport proteins.

L-Lysine Transport: The transport of L-lysine, a cationic amino acid, into cells is a carrier-mediated process facilitated primarily by proteins from the Solute Carrier (SLC) superfamily. ontosight.ai

Cationic Amino Acid Transporters (CATs): The major transport systems for L-lysine belong to the SLC7 family, which includes cationic amino acid transporters (CATs). ontosight.ai These transporters are responsible for the uptake of positively charged amino acids like lysine, arginine, and ornithine. ontosight.ai

Sodium-Dependence: The reliance on sodium ions for L-lysine transport varies depending on the cell type and the specific membrane domain. In studies using human intestinal Caco-2 cell monolayers, L-lysine uptake at the apical membrane was found to be a sodium-independent process. researchgate.netnih.gov In contrast, the efflux of L-lysine across the basolateral membrane was identified as a sodium-dependent mechanism, suggesting its importance for transport into circulation. researchgate.netnih.gov In amyotrophic lateral sclerosis (ALS) model cell lines (NSC-34), L-lysine uptake was characterized as Na+-independent and voltage-sensitive. biomolther.org

Other Transporter Families: Members of the SLC6 and SLC43A families can also contribute to the transport of basic and large neutral amino acids. ontosight.aireactome.org Additionally, some ATP-Binding Cassette (ABC) transporters may be involved in specific conditions. ontosight.ai

L-Malate Transport: As a key intermediate in the citric acid cycle, L-malate's transport across cellular and organellar membranes is critical for metabolism and is handled by several mechanisms. ontosight.ai

Dicarboxylate and Monocarboxylate Transporters: Malate can be transported down its concentration gradient by carrier proteins such as dicarboxylate and monocarboxylate transporters. ontosight.ai In E. coli, a well-studied dicarboxylic acid transport system facilitates the movement of succinate, fumarate (B1241708), and malate. annualreviews.org

Ion-Coupled Transport: Malate transport is often coupled with the movement of other ions. Malate:sodium symporters, part of the SLC13 family, use the sodium electrochemical gradient to drive malate uptake into cells in tissues like the liver and kidney. ontosight.ai Cotransport with protons is also a documented mechanism. ontosight.ai

Anion Channels: In plant cells, specific vacuolar malate-selective anion channels (VMAL) have been identified, which are crucial for accumulating malate in the vacuole. researchgate.netoup.com These channels are regulated by cytoplasmic pH. nih.gov

Interactive Data Table: Major Transporter Families for L-Lysine and L-Malate

ComponentTransporter FamilyKey Members/SystemsTransport CharacteristicsIon DependenceReference(s)
L-Lysine SLC7Cationic Amino Acid Transporters (CATs), System y+Facilitated diffusion of cationic amino acids.Primarily Na+-independent for uptake. researchgate.netbiomolther.org ontosight.aiontosight.aibiomolther.org
SLC6Neutral and Basic Amino Acid Transporter (NBAT)Transports both neutral and basic amino acids.Variable. ontosight.ai
-Intestinal Basolateral Efflux SystemEfflux from cell to circulation.Na+-dependent. nih.gov researchgate.netnih.gov
L-Malate SLC13Malate:Sodium SymporterCotransport of malate and sodium ions into the cell.Na+-dependent. ontosight.ai ontosight.ai
Dicarboxylate TransportersDicarboxylate CarrierFacilitated diffusion of dicarboxylic acids like malate and succinate.Can be coupled to H+ or other ions. ontosight.ai ontosight.aiannualreviews.org
Anion ChannelsVacuolar Malate-Selective Channel (VMAL)Channel-mediated transport, important in plant vacuoles.Not directly ion-coupled, but driven by membrane potential. researchgate.netoup.com

Impact on Intracellular pH and Ion Balance in In Vitro Cell Models

The influx and subsequent metabolism of L-lysine and L-malate can significantly influence the delicate balance of intracellular pH (pHi) and ionic concentrations within the cell.

Influence of L-Lysine: As a basic, cationic amino acid, L-lysine directly influences cellular electrochemistry and pH.

Proton Consumption: In certain bacteria, amino acid metabolism plays a role in resisting acid stress. Lysine can consume intracellular protons through the action of lysine decarboxylase, which helps to maintain pHi stability. frontiersin.org

Cationic Influx: The transport of the positively charged L-lysine cation into the cell contributes to changes in the membrane potential. biomolther.org In specific contexts, such as in pancreatic beta-cells, the uptake of cationic amino acids like lysine can lead to membrane depolarization, a key step in stimulating insulin (B600854) secretion. nih.gov

pH Sensing: Specific lysine residues within proteins can act as sensors of intracellular pH. For instance, a lysine residue in the ROMK potassium channel is critical for the channel's high sensitivity to changes in intracellular pH. embopress.org Similarly, intracellular lysine residues influence the pH dependence of the SLC4A11 transporter. physiology.org

Influence of L-Malate: The transport and metabolism of the L-malate anion are intrinsically linked to cellular pH and ion homeostasis. ontosight.ai

pH Regulation: The movement of malate ions is a vital mechanism for regulating intracellular pH by helping to balance acidic and basic molecules within the cell. ontosight.ainih.gov In some microorganisms, the decarboxylation of L-malate to L-lactate consumes a proton, leading to an increase in cytoplasmic pH. acs.org

Ion Balance: Malate serves as a major charge-balancing anion. researchgate.netoup.com Its transport is often coupled to the movement of cations like H+ or Na+, directly impacting ion gradients. ontosight.aiontosight.ai For example, the uptake of ammonium (B1175870) ions in certain bacteria is coupled to the net uptake of L-malate to maintain ionic balance across the membrane. mdpi.com

Metabolic Acid-Base Effects: As a central metabolite in the TCA cycle, malate's fate can either consume or generate protons. Its conversion to oxaloacetate by malate dehydrogenase produces NADH and a proton, while its synthesis from fumarate consumes a proton. This metabolic flux is a dynamic component of cellular acid-base homeostasis.

The combined effect of this compound on cellular homeostasis would be an integrated response to the influx of both a cation and a dicarboxylate anion. The transport processes would affect membrane potential, while their subsequent metabolic pathways would influence proton concentration and the balance of other key ions.

Interactive Data Table: Research Findings on the In Vitro Effects of L-Lysine and L-Malate on Cellular Homeostasis

ComponentCell/System ModelResearch FindingImpact on HomeostasisReference(s)
L-Lysine Streptomyces albulusLysine decarboxylase activity consumes intracellular protons under acid stress.Maintains intracellular pH stability. frontiersin.org
Kidney Potassium Channels (ROMK) in OocytesA specific lysine residue (K80) acts as a titratable sensor for pHi.Links protein function directly to intracellular pH. embopress.org
Hippocampal AstrocytesAstrocytes cultured on poly-L-lysine showed intracellular acidification in bicarbonate-free media.Substrate can influence pHi regulation. nih.gov
L-Malate General Cell ModelsTransmembrane transport of malate ions is vital for pH regulation.Influences the balance of acidic and basic substances. ontosight.ai
Plant Vacuoles (Kalanchoë daigremontiana)Malate transport across the vacuolar membrane is important for regulating cytoplasmic pH.Malate accumulation and release control pH and turgor. nih.gov
Bradyrhizobium diazoefficiens BacteroidsAmmonium ion uptake is coupled to the net uptake of L-malate.Maintains ionic balance during nitrogen fixation. mdpi.com

Computational and Theoretical Chemistry Studies of L Lysine L Malate

QSAR (Quantitative Structure-Activity Relationship) Modeling for L-Lysine L-Malate Analogues

A thorough review of scientific literature reveals no specific studies on the Quantitative Structure-Activity Relationship (QSAR) of this compound analogues. QSAR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The development of a QSAR model requires a dataset of structurally related molecules with measured biological activities to identify the key molecular features (descriptors) that influence their function.

Hypothetical Application of QSAR Modeling:

Should a series of this compound analogues be synthesized and tested for a specific biological activity, a QSAR study could theoretically be performed. The general methodology would involve the following steps:

Data Set Preparation: A series of analogues would be created by modifying the L-lysine or L-malate moieties. For example, the alkyl chain of lysine (B10760008) could be altered, or functional groups on the malate (B86768) could be substituted. The biological activity of each analogue against a specific target would be measured and expressed numerically (e.g., as IC₅₀ values).

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be classified as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), would be used to build a mathematical model that links the descriptors to the biological activity. researchgate.net The predictive power and robustness of the resulting model would be rigorously validated using techniques like cross-validation and external validation.

While QSAR studies have been conducted on various other classes of lysine derivatives, such as inhibitors for lysine-specific demethylase 1, these findings are specific to the scaffolds and biological targets investigated in those studies and cannot be extrapolated to this compound. researchgate.net Without a dedicated dataset of this compound analogues and their measured activities, no specific QSAR model can be developed or presented.

Advanced Materials Science Applications and Formulation Research of L Lysine L Malate Non Clinical

Physicochemical Stability and Degradation Kinetics of L-Lysine L-Malate Under Various Environmental Conditions

The stability of a compound is a critical parameter that dictates its suitability for various applications. Understanding the degradation kinetics of this compound under different environmental stressors is fundamental for its handling, storage, and application in research settings.

Photostability and Thermal Stability of this compound

The photostability of this compound is a crucial factor, particularly for applications where exposure to light is unavoidable. While specific photostability studies on this compound are not extensively documented, the inherent properties of its constituent parts, L-lysine and L-malic acid, suggest that the compound may exhibit some sensitivity to UV radiation. L-lysine itself shows a strong absorption band in the UV spectrum, which can widen and shift after thermal condensation, indicating potential for photochemical reactions. researchgate.net

Thermal stability is another cornerstone of a compound's physical profile. For this compound, a reported decomposition temperature of over 220°C suggests a relatively high degree of thermal stability in the solid state. chemicalbook.com Studies on related compounds, such as L-lysine hydrochloride, have demonstrated that thermal degradation in solution follows zero-order kinetics, with the rate of degradation increasing with temperature. researchgate.netcore.ac.uk The activation energy for the thermal degradation of L-lysine hydrochloride in solution has been calculated to be approximately 80.14 kJ/mol. researchgate.netcore.ac.uk While this data pertains to the hydrochloride salt, it provides a valuable comparative benchmark for future thermal stability studies on this compound solutions. The presence of malic acid could influence the thermal behavior, potentially through different intermolecular interactions within the crystal lattice or in solution.

PropertyObservationSource
Thermal Stability Decomposes at >220°C chemicalbook.com
L-lysine UV Absorption Strong absorption band from ~205 to 250 nm researchgate.net

Hydrolytic Degradation Pathways of this compound

Hydrolytic degradation involves the breakdown of a compound by reaction with water. For this compound, the ester-like linkage in the malate (B86768) component and the amide bonds in potential poly-L-lysine impurities or derivatives could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

The primary degradation pathway for L-lysine in aqueous solution is the formation of lysine (B10760008) lactam, a cyclic amide. researchgate.net This intramolecular cyclization reaction is influenced by pH and temperature. researchgate.net In the context of this compound, the malic acid moiety could potentially influence the rate of this degradation by affecting the local pH environment.

Furthermore, the degradation of L-lysine can occur via several metabolic pathways in biological systems, such as the saccharopine and pipecolic acid pathways, which involve a series of enzymatic reactions. smpdb.cafrontiersin.orgnih.gov While these are biological degradation routes, they highlight the chemical transformations that L-lysine can undergo, some of which could be mimicked under certain chemical conditions. The presence of malic acid, a key intermediate in the citric acid cycle, could theoretically influence enzymatic degradation pathways in cell-based research models.

Co-crystallization and Solid-State Engineering of this compound

Solid-state engineering techniques, such as co-crystallization and the formation of amorphous solid dispersions, are employed to modify the physical properties of materials, including solubility and stability. rsc.orgresearchgate.net

Preparation and Characterization of this compound Co-crystals

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. researchgate.net The formation of co-crystals with this compound could be a strategy to further tailor its physicochemical properties. L-lysine itself has been used as a co-former to enhance the solubility of poorly water-soluble drugs. eurekaselect.comnih.gov Similarly, malic acid has been utilized in co-crystal formation. researchgate.net

The preparation of co-crystals can be achieved through various methods, including dry grinding, solvent evaporation, and slurry crystallization. researchgate.neteurekaselect.comnih.gov Characterization of these co-crystals would involve techniques such as Powder X-ray Diffraction (PXRD) to confirm the new crystalline phase, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to identify intermolecular interactions, and Differential Scanning Calorimetry (DSC) to determine thermal properties. eurekaselect.comnih.gov The success of co-crystal formation is dependent on the thermodynamic stability of the co-crystal compared to the individual components. researchgate.net

TechniquePurpose in Co-crystal CharacterizationSource
Powder X-ray Diffraction (PXRD) Confirms the formation of a new crystalline structure. eurekaselect.comnih.gov
FTIR/NMR Spectroscopy Identifies intermolecular interactions between the components. eurekaselect.comnih.gov
Differential Scanning Calorimetry (DSC) Determines melting point and other thermal transitions. eurekaselect.comnih.gov

Amorphous Solid Dispersions Containing this compound

Amorphous solid dispersions (ASDs) involve dispersing a compound at a molecular level within a carrier matrix, typically a polymer. nih.govnih.gov This approach can significantly enhance the dissolution rate and apparent solubility of a compound by preventing its crystallization. nih.gov

This compound could be formulated into an ASD to improve its dissolution characteristics for research applications. Poly(amino acid)s, such as poly-l-lysine, have been investigated as carriers in ASDs. nih.gov The preparation of ASDs can be achieved by methods like ball milling, spray drying, and hot-melt extrusion. nih.govresearchgate.net The resulting dispersion would be characterized by the absence of sharp peaks in PXRD, indicating its amorphous nature, and a single glass transition temperature (Tg) in DSC analysis. The physical stability of the amorphous drug within the polymer matrix is a critical attribute, as recrystallization can negate the solubility advantage. nih.gov The interactions between this compound and the polymer carrier would be key to maintaining the stability of the ASD. nih.gov

Development of Advanced this compound Delivery Systems for Research Applications (e.g., targeted delivery in cell models, not human drug delivery)

In the context of non-clinical research, particularly in cell-based assays, the effective delivery of a compound to its target site is paramount. Advanced delivery systems based on L-lysine and its polymers have been extensively studied for this purpose. nih.govresearchgate.net

Poly-L-lysine (PLL) is a cationic polymer that can electrostatically interact with negatively charged cell membranes, facilitating cellular uptake. nih.govsemanticscholar.org This property makes PLL and its derivatives promising candidates for developing delivery systems for compounds like this compound in cell models. These systems can be designed to be stimuli-responsive, releasing their cargo in response to specific triggers like pH, temperature, or enzymes. nih.govresearchgate.net

For targeted delivery in cell models, nanoparticles or interpolyelectrolyte complexes (IPECs) can be formulated. For instance, PLL can be used to functionalize selenium nanoparticles to bind and deliver genetic material to liver cancer cells. mdpi.com Similarly, IPECs formed between PLL and heparin have been developed for the photo-triggered release of genetic drugs. mdpi.com These strategies could be adapted for this compound, potentially by encapsulating it within PLL-based nanoparticles. The surface of these nanoparticles could be further modified with targeting ligands, such as lactobionic acid, to direct them to specific cell types expressing corresponding receptors in a research setting. mdpi.com The development of such systems would involve characterization of particle size, surface charge, encapsulation efficiency, and in vitro release kinetics.

Encapsulation of this compound in Nanoparticles for Controlled Release Studies (In Vitro)

There is no available scientific literature detailing the encapsulation of the specific compound this compound into nanoparticles for controlled release studies. Research in this area has focused on encapsulating L-Lysine or using poly-L-lysine in nanoparticle formulations.

Integration of this compound into Hydrogels for Research Applications

There is no available scientific literature on the integration of the specific compound this compound into hydrogels for research applications. Studies have explored the use of L-Lysine as a crosslinker or the incorporation of poly-L-lysine into hydrogel structures to confer specific properties.

Future Directions and Emerging Research Avenues for L Lysine L Malate

Integration of Artificial Intelligence and Machine Learning in L-Lysine L-Malate Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into compounds like this compound. These computational tools offer powerful new ways to analyze complex biological data, predict molecular interactions, and accelerate the discovery and design of new applications.

Furthermore, machine learning is proving instrumental in enzyme engineering. acs.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are being used to design novel enzymes with desired functions, including those relevant to the synthesis or modification of L-Lysine and L-Malate. acs.org For example, ML has been applied to engineer malate (B86768) dehydrogenase for improved L-malic acid production. acs.org This approach could be adapted to optimize enzymes involved in the biosynthesis of this compound itself.

In the context of drug discovery, ML-enabled virtual screening can rapidly identify potential inhibitors or modulators of enzymes involved in lysine (B10760008) metabolism. nih.gov This can significantly speed up the initial phases of drug development by narrowing down the number of candidate molecules for experimental validation.

AI/ML Application AreaSpecific Use Case in this compound ResearchPotential Impact
Protein Interaction PredictionPredicting binding affinity and sites of this compound with target proteins.Faster identification of biological targets and mechanisms of action.
Enzyme EngineeringDesigning novel or improved enzymes for the synthesis of L-Lysine or L-Malate. acs.orgMore efficient and sustainable production methods.
Virtual ScreeningIdentifying molecules that modulate the activity of enzymes in lysine metabolic pathways. nih.govAccelerated drug discovery and development.
Post-Translational Modification PredictionPredicting lysine acetylation and other modifications. nih.govUnderstanding the regulatory roles of lysine in cellular processes.

Novel Applications of this compound in Non-Biological Advanced Materials

While the biological roles of L-lysine and L-malate are well-established, the unique properties of the combined salt, this compound, are opening up new avenues in the field of non-biological advanced materials. One of the most promising areas is its use in the formulation of amino acid ionic liquids (AAILs). vulcanchem.comchemdad.com

AAILs are a class of ionic liquids that use amino acids as the cation or anion, offering a more environmentally friendly and biocompatible alternative to traditional ionic liquids. This compound can be used in the preparation of these specialized solvents, which have tunable properties for various chemical processes. vulcanchem.comchemdad.com

The properties of this compound also make it a candidate for use in the development of novel biomaterials. Its components are biocompatible and biodegradable, which is advantageous for applications in tissue engineering, drug delivery, and biodegradable polymers. For instance, lysine-based polymers have been explored for their potential in creating scaffolds for cell growth and tissue regeneration. The incorporation of L-malate could further enhance the properties of these materials.

Another potential application is in the area of wastewater treatment. This compound has been shown to inhibit the activity of certain enzymes and has potential applications in treating industrial effluents. biosynth.com Its ability to interact with metal ions could also be exploited for the removal of heavy metals from contaminated water sources.

Application AreaSpecific Use of this compoundPotential Advantages
Amino Acid Ionic LiquidsAs a component in the formulation of green solvents. vulcanchem.comchemdad.comEnvironmentally friendly, biocompatible, tunable properties.
BiomaterialsAs a building block for biodegradable polymers and scaffolds.Biocompatibility, biodegradability, potential for tissue engineering.
Wastewater TreatmentInhibition of enzymatic activity and metal ion chelation. biosynth.comEnvironmentally safe treatment of industrial and contaminated water.
Advanced PolymersAs a precursor for materials like nylon. scienceopen.comnih.govBio-based and sustainable alternative to petrochemical-derived polymers.

Development of Sustainable Production Methods for this compound

The industrial production of L-lysine currently relies heavily on microbial fermentation, primarily using Corynebacterium glutamicum. sci-hub.boxnih.gov While effective, there is a growing need for more sustainable and cost-effective production methods that utilize renewable feedstocks.

Current research is focused on engineering microorganisms to produce L-lysine and L-malic acid more efficiently from non-food biomass, such as lignocellulosic materials (e.g., straw and wood) and seaweed. uni-saarland.denih.gov This shift away from food crops like corn and sugarcane helps to avoid competition with human food sources. uni-saarland.de Systems metabolic engineering is being used to optimize microbial strains by redirecting metabolic pathways to favor the production of the desired compounds. uni-saarland.de

For L-lysine production, strategies include:

Enhancing precursor supply: Overexpressing key enzymes like pyruvate (B1213749) carboxylase and aspartate kinase to increase the availability of oxaloacetate and aspartate, the building blocks for lysine. sci-hub.boxnih.gov

Improving cofactor availability: Engineering metabolic pathways to increase the supply of NADPH, a crucial reducing agent in lysine biosynthesis. sci-hub.se

Optimizing transport: Identifying and overexpressing efficient lysine exporters to prevent intracellular accumulation and feedback inhibition. nih.gov

Similarly, for L-malic acid production, researchers are metabolically engineering strains like Aspergillus oryzae and Escherichia coli to improve yields from inexpensive feedstocks. frontiersin.org This includes overexpressing transport proteins and key enzymes in the glycolytic and tricarboxylic acid (TCA) cycles. frontiersin.org

The future of this compound production will likely involve the development of co-culture fermentation systems where one engineered microorganism produces L-lysine and another produces L-malate. Alternatively, a single organism could be engineered to produce both compounds simultaneously. The integration of AI and machine learning will be crucial in designing and optimizing these complex metabolic engineering strategies. researchgate.net

Sustainable ApproachKey Research Findings and StrategiesReferences
Use of Renewable FeedstocksValorization of brown seaweed for L-lysine production using engineered Corynebacterium glutamicum. uni-saarland.de Photosynthetic production of L-lysine from CO2 in cyanobacteria. nih.gov uni-saarland.denih.gov
Metabolic Engineering of MicroorganismsOverexpression of pyruvate carboxylase and aspartate kinase in C. glutamicum to increase lysine yield. sci-hub.boxnih.gov Engineering Aspergillus oryzae for high-level L-malic acid production. frontiersin.org sci-hub.boxnih.govfrontiersin.org
Process OptimizationDevelopment of fed-batch and continuous fermentation techniques to improve productivity. nih.gov Use of wheat sidestream concentrate as a renewable feedstock for L-2-hydroxyglutarate production, a related dicarboxylic acid. frontiersin.org nih.govfrontiersin.org

Unexplored Mechanistic Pathways of this compound in Model Systems

While the individual roles of L-lysine and L-malate in metabolism are well-documented, the synergistic effects and unique mechanistic pathways of the combined this compound salt are still largely unexplored. Future research using model organisms like Caenorhabditis elegans, Galleria mellonella, and various cell culture systems will be crucial in elucidating these mechanisms. ugent.beresearchgate.net

One area of interest is the impact of this compound on cellular energy metabolism. L-malate is a key intermediate in the TCA cycle, and its supplementation could influence mitochondrial function and redox balance. oup.comtandfonline.com Studies have shown that disrupting the malate:quinone oxidoreductase, an enzyme that converts malate to oxaloacetate, can increase L-lysine production in C. glutamicum by altering the TCA cycle flux. oup.comtandfonline.com Investigating how exogenous this compound affects these pathways in eukaryotic model systems could reveal new therapeutic targets for metabolic disorders.

Another promising avenue is the investigation of this compound's role in modulating protein function through post-translational modifications. Lysine residues are subject to various modifications, such as acetylation, which can significantly alter protein activity. nih.govbiorxiv.org The acetylation of malate dehydrogenase, a key TCA cycle enzyme, has been shown to enhance its activity. nih.gov Studying how this compound influences the "acetylome" and other post-translational modifications could provide insights into its regulatory functions in the cell.

Furthermore, the interaction between L-lysine and L-malate in influencing signaling pathways is an area ripe for exploration. For example, L-lysine has been shown to affect the proton motive force (PMF) and the production of reactive oxygen species (ROS) in bacteria, which can impact antibiotic susceptibility. researchgate.net D,L-malate has also been found to potentiate the activity of certain antibiotics. researchgate.net Understanding how this compound modulates these processes in both prokaryotic and eukaryotic model systems could lead to the development of new antimicrobial strategies.

Unexplored AreaKey Research QuestionsPotential Significance
Cellular Energy MetabolismHow does this compound affect TCA cycle flux, mitochondrial respiration, and redox balance?Identification of new therapeutic approaches for metabolic diseases.
Post-Translational ModificationsDoes this compound influence the lysine acetylome and other protein modifications? nih.govbiorxiv.orgUnderstanding the regulatory roles of this compound in cellular processes.
Signaling PathwaysHow does this compound modulate pathways related to stress response, cell growth, and antibiotic resistance? researchgate.netDevelopment of novel therapeutic and antimicrobial strategies.
Synergistic EffectsAre there unique biological effects of the this compound salt that are not observed with L-lysine or L-malate alone?Discovery of novel applications for the compound.

Q & A

Q. What experimental designs are optimal for assessing the bioavailability of L-Lysine L-Malate in animal models?

Methodological Answer:

  • Use a randomized complete block design with dietary treatments (e.g., basal lysine-deficient diet supplemented with this compound at graded levels). Include performance metrics like average daily gain (ADG), feed efficiency (G:F), and plasma biomarkers (urea, creatinine). Replicates (≥3 per treatment) and controlled feeding phases (e.g., 35-day trials) minimize variability .
  • Statistical analysis: Apply General Linear Model (GLM) protocols and least significant difference (LSD) tests to compare means. Ensure nutrient digestibility calculations use individual animal data as experimental units .

Q. How can this compound be quantified in biological samples with high specificity?

Methodological Answer:

  • Enzymatic assays : Use L-lysine oxidase (LyOx) coupled with colorimetric or fluorometric detection. Validate selectivity using high-performance liquid chromatography (HPLC) to confirm absence of cross-reactivity with structurally similar compounds .
  • Chromatographic methods : Optimize reverse-phase HPLC with pre-column derivatization (e.g., o-phthalaldehyde) for enhanced sensitivity. Calibrate using certified reference standards .

Q. What parameters should be prioritized when comparing this compound to other lysine salts (e.g., sulfate, HCl)?

Methodological Answer:

  • Physicochemical properties : Solubility, thermal stability, and hygroscopicity under varying pH and temperature conditions.
  • Biological efficacy : Measure intestinal villus height (histopathology), nutrient digestibility (e.g., dry matter, crude protein), and incidence of diarrhea in animal models .
  • Statistical reporting : Express bioavailability ratios (RBV) with 95% confidence intervals and validate equivalence using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can conflicting data on the relative bioavailability of this compound versus other salts be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., ADG, plasma urea) and apply mixed-effects models to account for inter-study variability. Use funnel plots to assess publication bias .
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates like diet composition (e.g., energy-to-protein ratio) .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound degradation products?

Methodological Answer:

  • Mass spectrometry (MS) : Employ high-resolution LC-MS/MS to identify thermal degradation byproducts (e.g., Maillard reaction intermediates). Use isotopic labeling (e.g., L-Lysine-d9) to trace metabolic pathways .
  • Nuclear magnetic resonance (NMR) : Analyze structural changes in lysine malate under stress conditions (e.g., high humidity) using ¹H/¹³C NMR spectra. Compare with reference databases (e.g., HMDB) .

Q. How do methodological inconsistencies in lysine quantification impact reproducibility across studies?

Methodological Answer:

  • Inter-laboratory validation : Conduct round-robin trials using standardized protocols (e.g., AOAC Official Methods) and shared reference materials.
  • Error analysis : Quantify uncertainties from sample preparation (e.g., hydrolysis efficiency for protein-bound lysine) and instrument calibration. Report coefficients of variation (CV) for key assays .

Q. What strategies mitigate confounding variables in long-term studies of this compound supplementation?

Methodological Answer:

  • Controlled-environment trials : Maintain isoenergetic/isoproteic diets and regulate ambient conditions (temperature, humidity).
  • Longitudinal sampling : Collect repeated measures (e.g., weekly plasma lysine levels) and analyze using linear mixed models to account for individual variation .

Data Analysis & Reporting Guidelines

Q. How should researchers present contradictory findings in lysine malate studies?

Methodological Answer:

  • Transparent reporting : Use supplementary tables to disclose raw data (e.g., individual animal performance metrics) and statistical outputs (e.g., p-values, effect sizes).
  • Discussion framing : Contrast results with prior literature by highlighting methodological differences (e.g., assay sensitivity, dietary lysine levels) .

Q. What computational tools are recommended for modeling this compound metabolic flux?

Methodological Answer:

  • Constraint-based modeling : Use genome-scale metabolic models (e.g., COBRA Toolbox) to simulate lysine metabolism in Corynebacterium glutamicum. Validate predictions with ¹³C metabolic flux analysis .
  • Software : Implement platforms like COPASI or MATLAB for kinetic modeling of lysine uptake and utilization pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.